Dibutyltin bis(lauryl mercaptide)
Overview
Description
Dibutyltin bis(lauryl mercaptide) is an organotin compound with the chemical formula C₃₂H₆₈S₂Sn and a molecular weight of 635.722 . It is a tin-organic chemical that is liquid at room temperature and has a yellowish coloration . This compound is sensitive to air and heat and is insoluble in water . It is primarily used as a catalyst and stabilizer in various industrial applications .
Scientific Research Applications
Dibutyltin bis(lauryl mercaptide) has a wide range of scientific research applications, including:
Biology: The compound’s catalytic properties make it useful in biological research, particularly in enzyme-catalyzed reactions.
Medicine: While not directly used in medicine, its role as a catalyst in the production of medical-grade polymers and materials is significant.
Industry: It is widely used as a stabilizer for polyvinyl chloride (PVC) plastics, enhancing their durability and resistance to degradation.
Mechanism of Action
Safety and Hazards
This compound can cause skin irritation on contact . Symptoms associated with this compound include primary skin irritation, nausea, headache, muscular weakness, and paralysis . It is probably combustible . It should be stored in a refrigerator and protected from air for long-term storage . In case of a spill, the solid spill material should be dampened with alcohol, then transferred to a suitable container .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyltin bis(lauryl mercaptide) is synthesized through the reaction of dibutyltin oxide with lauryl mercaptan. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
(Bu2SnO)+2(C12H25SH)→(Bu2Sn(SC12H25)2)
where Bu represents the butyl group and C₁₂H₂₅SH represents lauryl mercaptan.
Industrial Production Methods
In industrial settings, the production of dibutyltin bis(lauryl mercaptide) involves large-scale reactions in heatable molds. The reaction mixture is foamed and solidified to produce the desired compound . Proper handling and storage conditions are essential to prevent decomposition, which occurs at temperatures above 228°C .
Chemical Reactions Analysis
Types of Reactions
Dibutyltin bis(lauryl mercaptide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the tin atom, resulting in different tin-containing products.
Substitution: The mercaptide groups can be substituted with other ligands, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce tin oxides, while substitution reactions can yield new organotin compounds with different ligands.
Comparison with Similar Compounds
Similar Compounds
Dibutyltin dilaurate: Another organotin compound used as a catalyst and stabilizer in similar applications.
Dioctyltin bis(lauryl mercaptide): A similar compound with octyl groups instead of butyl groups, used in similar industrial applications.
Uniqueness
Dibutyltin bis(lauryl mercaptide) is unique due to its specific combination of butyl and lauryl mercaptide groups, which confer distinct catalytic and stabilizing properties. Its ability to catalyze the production of polyurethane foams and stabilize PVC plastics without yellowing or degradation under adverse conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
dibutyl-bis(dodecylsulfanyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C12H26S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;2*1-3-4-2;/h2*13H,2-12H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGHLLOLFQHABK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS[Sn](CCCC)(CCCC)SCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68S2Sn | |
Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |
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URL | https://cameochemicals.noaa.gov/chemical/20134 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024959 | |
Record name | Dibutyltinbis(lauryl mercaptide) | |
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Molecular Weight |
635.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dibutyltin-bis(lauryl mercaptide) is a brown solid. (NTP, 1992), Liquid | |
Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20134 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Stannane, dibutylbis(dodecylthio)- | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20134 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |
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URL | https://cameochemicals.noaa.gov/chemical/20134 | |
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CAS No. |
1185-81-5 | |
Record name | DIBUTYLTIN-BIS(LAURYL MERCAPTIDE) | |
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URL | https://cameochemicals.noaa.gov/chemical/20134 | |
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Record name | Dibutylbis(dodecylthio)stannane | |
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Record name | Dibutyltin bis(lauryl mercaptide) | |
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Record name | Stannane, dibutylbis(dodecylthio)- | |
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Record name | Dibutyltinbis(lauryl mercaptide) | |
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Record name | Dibutylbis(dodecylthio)stannane | |
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Record name | DIBUTYLTIN BIS(LAURYL MERCAPTIDE) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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